molecular formula C17H21ClN8OS B2602638 2-{[5,7-bis(ethylamino)[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl}-N-(3-chloro-2-methylphenyl)acetamide CAS No. 898449-19-9

2-{[5,7-bis(ethylamino)[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl}-N-(3-chloro-2-methylphenyl)acetamide

Cat. No. B2602638
CAS RN: 898449-19-9
M. Wt: 420.92
InChI Key: ZZKPMZQMPLVMSH-UHFFFAOYSA-N
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Description

2-{[5,7-bis(ethylamino)[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl}-N-(3-chloro-2-methylphenyl)acetamide is a useful research compound. Its molecular formula is C17H21ClN8OS and its molecular weight is 420.92. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

  • The molecular dimensions of certain triazin-3-yl sulfanyl compounds show evidence for aromatic delocalization in the pyrazole rings, with different conformations adopted by the ethylsulfanyl substituents. No hydrogen bonds were observed in the crystal structures, but pi-stacking interactions were noted in some cases, highlighting the structural diversity of these compounds (Insuasty et al., 2008).

Biological Activities

Antiviral Activity

  • Derivatives of triazin-3-yl sulfanyl compounds were synthesized and evaluated for their antiviral activity against the Flu A (H1N1) virus. One study showed that these compounds exhibit high antiviral activity against the H1N1 virus, with effective concentration values indicating potential as antiviral agents (Demchenko et al., 2020).

Antimicrobial Activity

  • Synthesized compounds incorporating triazolo[1,5-a]triazin-7-one derivatives showed unexpected ring-opening reactions when treated with secondary amines, leading to highly functionalized triazoles. These compounds' antimicrobial activity was investigated against selected bacterial and fungal strains, suggesting their potential use in antimicrobial applications (Majithiya & Bheshdadia, 2022).

Enzyme Inhibition for Cancer Therapy

  • Bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide analogs were synthesized and evaluated as inhibitors of kidney-type glutaminase, a therapeutic target in cancer. Some analogs showed similar potency to the prototype inhibitor BPTES, highlighting the therapeutic potential of these derivatives in cancer treatment (Shukla et al., 2012).

properties

IUPAC Name

2-[[5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl]-N-(3-chloro-2-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21ClN8OS/c1-4-19-14-22-15(20-5-2)26-16(23-14)24-25-17(26)28-9-13(27)21-12-8-6-7-11(18)10(12)3/h6-8H,4-5,9H2,1-3H3,(H,21,27)(H2,19,20,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZKPMZQMPLVMSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC2=NN=C(N2C(=N1)NCC)SCC(=O)NC3=C(C(=CC=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21ClN8OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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